molecular formula C18H14ClFN4O B11385328 5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3(2H)-one

5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3(2H)-one

Cat. No.: B11385328
M. Wt: 356.8 g/mol
InChI Key: MGFLCAHIUJGWMR-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that features a unique combination of functional groups, including an amino group, a chloro-fluorophenyl group, a benzodiazole moiety, and a dihydropyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Moiety: The synthesis begins with the preparation of the 6-methyl-1H-1,3-benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is replaced by a chlorine atom in the presence of a suitable base.

    Formation of the Dihydropyrrolone Ring: The dihydropyrrolone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Assembly: The final step involves coupling the benzodiazole moiety with the dihydropyrrolone ring and the chloro-fluorophenyl group through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro-fluorophenyl group, potentially leading to the removal of halogens.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents such as thionyl chloride (SOCl₂) can be employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research could focus on its effects on enzymes, receptors, or other biomolecules.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzodiazole moiety suggests potential interactions with the central nervous system, while the chloro-fluorophenyl group may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(4-chlorophenyl)-4-(1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    5-Amino-1-(4-fluorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the chlorine atom, potentially altering its chemical behavior.

    5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the methyl group on the benzodiazole ring, which may influence its steric and electronic properties.

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring, along with the methyl group on the benzodiazole moiety, makes 5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one unique. These substituents can significantly impact its chemical reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H14ClFN4O

Molecular Weight

356.8 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H14ClFN4O/c1-9-2-4-12-13(6-9)23-18(22-12)16-15(25)8-24(17(16)21)14-5-3-10(19)7-11(14)20/h2-7,21,25H,8H2,1H3,(H,22,23)

InChI Key

MGFLCAHIUJGWMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=C(C=C(C=C4)Cl)F)O

Origin of Product

United States

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